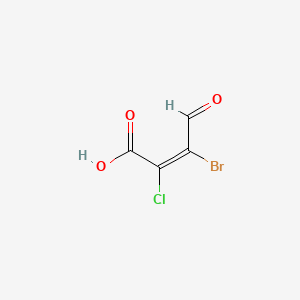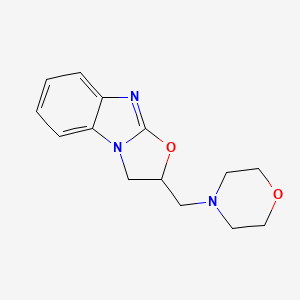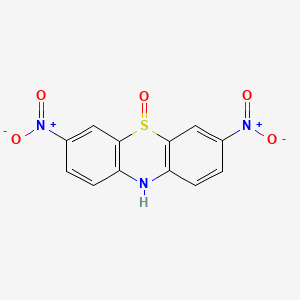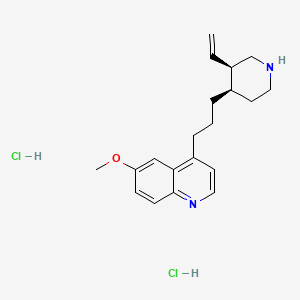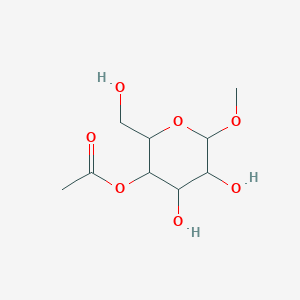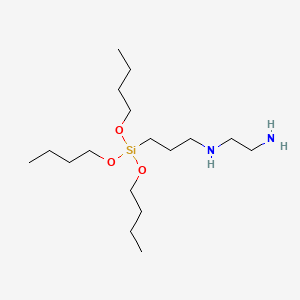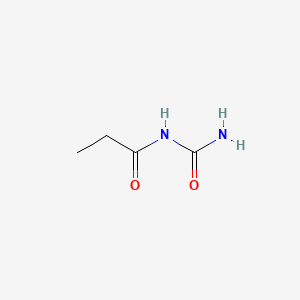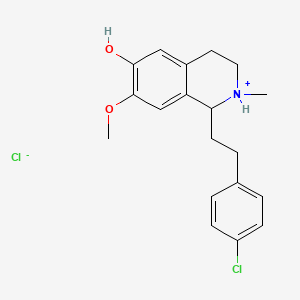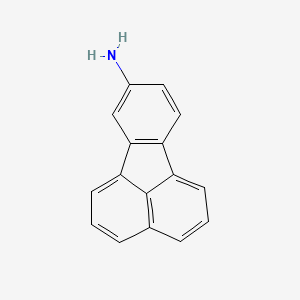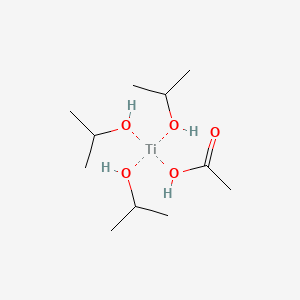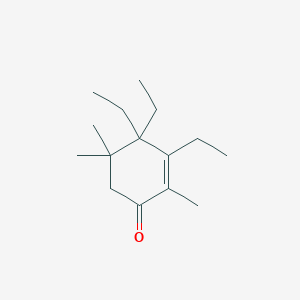
2-Cyclohexen-1-one, triethyltrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, triethyltrimethyl- is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is a colorless liquid, although commercial samples may appear yellow .
Synthetic Routes and Reaction Conditions:
Laboratory Scale: 2-Cyclohexen-1-one can be synthesized from resorcinol via 1,3-cyclohexanedione.
Industrial Production: Industrially, 2-Cyclohexen-1-one is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts.
Analyse Chemischer Reaktionen
2-Cyclohexen-1-one undergoes various types of chemical reactions:
Oxidation: It can react with oxidizing agents to form different products.
Reduction: Reduction reactions can convert it into cyclohexanol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reactions often involve organocopper reagents, Michael reactions, and Robinson annulations.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the extension of molecular frameworks through various reactions.
Biology and Medicine: It is used in the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of fragrances and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one involves its reactivity as an enone. It can participate in Michael addition reactions with nucleophiles, such as enolates or silyl enol ethers. The compound can also undergo Diels-Alder reactions with electron-rich dienes . These reactions are facilitated by the presence of the conjugated double bond and the carbonyl group, which make the compound highly reactive.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexen-1-one can be compared with other similar compounds, such as:
Cyclohex-2-en-1-one: Another cyclohexenone with similar reactivity and applications.
Cyclohexen-2-one: A compound with a similar structure but different reactivity due to the position of the double bond.
1-Cyclohexen-3-one: Another isomer with distinct chemical properties.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of 2-Cyclohexen-1-one.
Eigenschaften
CAS-Nummer |
68845-35-2 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O/c1-7-12-11(4)13(16)10-14(5,6)15(12,8-2)9-3/h7-10H2,1-6H3 |
InChI-Schlüssel |
BUWKKTZEUORNQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)CC(C1(CC)CC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


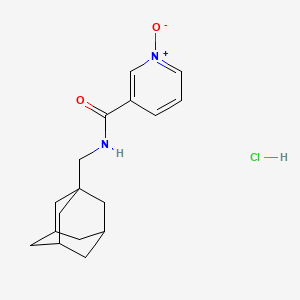
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
